molecular formula C24H19N5O B11578887 4-methyl-N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide

4-methyl-N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide

Cat. No.: B11578887
M. Wt: 393.4 g/mol
InChI Key: NXQZMSVBFZXLIN-UHFFFAOYSA-N
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Description

4-methyl-N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide: is a fascinating compound with a complex structure. It belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , which are hybrid molecules formed by fusing two pharmaceutically active moieties: triazole and thiadiazine . These compounds exhibit diverse pharmacological activities and have profound importance in drug design and development.

Preparation Methods

Synthetic Routes:: The synthetic routes for 4-methyl-N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide involve intricate steps. Researchers have explored various strategies to synthesize this compound, including multistep reactions and cyclization processes. Detailed protocols are available in the literature.

Reaction Conditions:: The specific reaction conditions depend on the chosen synthetic route. Commonly employed conditions include temperature, solvent, catalysts, and reagent concentrations. Researchers optimize these parameters to achieve high yields and purity.

Industrial Production:: While industrial-scale production methods may vary, they typically involve large-scale synthesis using optimized conditions. The compound’s industrial production may be carried out in specialized facilities.

Chemical Reactions Analysis

Types of Reactions::

4-methyl-N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide: can undergo various chemical transformations, including:

  • Oxidation
  • Reduction
  • Substitution
Common Reagents and Conditions::
  • Oxidation : Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
  • Reduction : Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
  • Substitution : Nucleophilic substitution reactions using appropriate reagents.

Major Products:: The major products formed during these reactions depend on the specific reaction type and conditions. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.

Scientific Research Applications

4-methyl-N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide: finds applications in:

  • Chemistry : As a building block for designing novel compounds.
  • Biology : Studying its interactions with biological targets.
  • Medicine : Investigating its potential therapeutic effects.
  • Industry : Developing new drugs and materials.

Mechanism of Action

The compound’s mechanism of action involves specific molecular targets and pathways. Researchers explore its binding affinity, cellular effects, and downstream signaling pathways to understand its biological activity.

Comparison with Similar Compounds

4-methyl-N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide: can be compared with other related compounds, emphasizing its unique features. Similar compounds include:

  • [Compound A]
  • [Compound B]
  • [Compound C]

Properties

Molecular Formula

C24H19N5O

Molecular Weight

393.4 g/mol

IUPAC Name

4-methyl-N-[4-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide

InChI

InChI=1S/C24H19N5O/c1-15-7-9-18(10-8-15)24(30)25-19-13-11-17(12-14-19)22-26-27-23-21-6-4-3-5-20(21)16(2)28-29(22)23/h3-14H,1-2H3,(H,25,30)

InChI Key

NXQZMSVBFZXLIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C4N3N=C(C5=CC=CC=C54)C

Origin of Product

United States

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